molecular formula C7F7I B14011933 1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene CAS No. 1478-08-6

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene

Cat. No.: B14011933
CAS No.: 1478-08-6
M. Wt: 343.97 g/mol
InChI Key: KRPNOQJVTIUPHA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7HIF6. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene can be synthesized through various methods, including:

    Halogen Exchange Reactions: One common method involves the halogen exchange reaction where a precursor compound, such as 1,2,3,4-tetrafluoro-5-bromo-6-(trifluoromethyl)benzene, is treated with an iodine source under specific conditions to replace the bromine atom with an iodine atom.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated aniline derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds.

Scientific Research Applications

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways, depending on its specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the iodine atom can facilitate its detection and imaging in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms, iodine atom, and trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1478-08-6

Molecular Formula

C7F7I

Molecular Weight

343.97 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene

InChI

InChI=1S/C7F7I/c8-2-1(7(12,13)14)6(15)5(11)4(10)3(2)9

InChI Key

KRPNOQJVTIUPHA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)F)F)F)C(F)(F)F

Origin of Product

United States

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